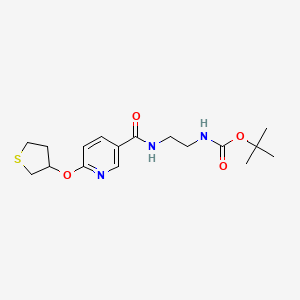

Tert-butyl (2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related carbamate compounds often involves multiple steps, including protection and deprotection strategies, to achieve the desired functional groups and molecular architecture. For example, the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps demonstrates a methodological approach that could be analogous to the synthesis of the compound (Bingbing Zhao et al., 2017).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, provides insights into the compound's conformation and electronic structure. The synthesis and structural characterization of closely related compounds, such as tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, reveal complex molecular architectures stabilized by intramolecular hydrogen bonds, which could suggest similar stabilizing mechanisms in the compound of interest (N. Çolak et al., 2021).

Chemical Reactions and Properties

Compounds of this class participate in diverse chemical reactions, leveraging their functional groups for further transformations. For instance, the facile conversion of amino protecting groups via tert-butyldimethylsilyl carbamates illustrates the reactivity of carbamate structures towards selective deprotection and functionalization, which is relevant for the chemical manipulation of the target compound (M. Sakaitani & Y. Ohfune, 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are often influenced by the compound's molecular structure, as seen in the study of various alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates, where molecular conformation affects the compound's behavior (F. Castañeda et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electrochemical behavior, are key to understanding the compound's potential uses. For example, the preparation of related compounds demonstrates the importance of stereochemistry and functional group arrangement in determining the chemical behavior and reactivity of such molecules (C. Campbell et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Building Blocks for Novel Inhibitors

Tert-butyl carbamates, including similar compounds, have been utilized as key intermediates in the synthesis of various biologically active compounds. A notable application includes the enantioselective synthesis of tert-butyl carbamates as building blocks for novel protease inhibitors. The study by Ghosh, Cárdenas, and Brindisi (2017) demonstrates the use of asymmetric syn- and anti-aldol reactions to create potent β-secretase inhibitors, highlighting the compound's significance in medicinal chemistry research (Ghosh, Cárdenas, & Brindisi, 2017).

Electrochromic Materials

In the field of materials science, tert-butyl carbamates and related compounds find applications in the development of electrochromic materials. Hsiao, Wang, and Liao (2014) have reported the preparation of visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent units derived from tert-butyl carbamates. These materials exhibit reversible electrochemical oxidation, enhanced near-infrared contrast, and fast switching times, making them suitable for advanced optical devices (Hsiao, Wang, & Liao, 2014).

Organic Synthesis Methodologies

Tert-butyl carbamates also play a crucial role in the development of new synthetic methodologies. Kondo, Kojima, and Sakamoto* (1997) described a general and facile synthesis approach for indoles with oxygen-bearing substituents, utilizing tert-butyl carbamates as intermediates. This method underscores the versatility of tert-butyl carbamates in synthesizing complex organic structures, offering a pathway to a wide range of heterocyclic compounds (Kondo, Kojima, & Sakamoto*, 1997).

Photopolymer Sensors for Gas Detection

Additionally, tert-butyl carbamates and related derivatives have been explored in the development of sensors. Mora, Ramírez, Brocal, Ortuño, Beléndez, and Pascual (2019) investigated the influence of tert-butylthiol and tetrahydrofuran on the holographic characteristics of a polymer-dispersed liquid crystal. Their research aimed at creating a holographic sensor for detecting natural gas and liquefied petroleum gas, showcasing the potential of tert-butyl carbamates in environmental monitoring applications (Mora et al., 2019).

Propiedades

IUPAC Name |

tert-butyl N-[2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-17(2,3)24-16(22)19-8-7-18-15(21)12-4-5-14(20-10-12)23-13-6-9-25-11-13/h4-5,10,13H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOHWBRANHJMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2486638.png)

![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)

![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)

![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)